N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-3-11-16(19)17-13-15-10-7-12-18(15)14-8-5-4-6-9-14/h2,4-6,8-9,15H,1,3,7,10-13H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFSSUQBTCFXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCCN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide can be achieved through several methods. One common approach involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine. The reaction is typically carried out in the presence of a base such as DMAP (4-dimethylaminopyridine) and a solvent like dichloromethane (DCM). The mixture is cooled to 0°C and stirred overnight at room temperature until the starting materials are consumed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as flash chromatography on silica gel are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide is primarily studied for its potential pharmacological properties. The pyrrolidine ring structure is known for its presence in numerous biologically active compounds, contributing to various therapeutic effects.
Antitumor Activity
Research indicates that compounds with a similar structural framework have demonstrated antitumor activity. For instance, the synthesis of pyrrolidine derivatives has been linked to the development of anticancer agents, such as preussin analogs, which exhibit significant cytotoxicity against cancer cell lines . The incorporation of the pent-4-enamide moiety may enhance the efficacy of these compounds through improved binding affinities to target proteins involved in tumor progression.
Antifungal Properties
The antifungal properties of pyrrolidine derivatives have also been well-documented. Studies show that certain analogs can inhibit fungal growth effectively, making them candidates for further development in antifungal therapies . The unique structure of this compound may provide additional mechanisms of action against resistant fungal strains.
Synthesis Methodologies
The synthesis of this compound can be approached through various chemical reactions. Notably, palladium-catalyzed reactions are frequently employed to form carbon-nitrogen bonds efficiently.
Palladium-Catalyzed Reactions
Recent advancements in synthetic methodologies highlight the use of palladium-catalyzed carboamination reactions to construct complex pyrrolidine derivatives. This method allows for high diastereoselectivity and functional group tolerance, making it suitable for synthesizing this compound from readily available precursors .
Biological Interactions
The biological interactions of this compound are an area of active investigation. Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their therapeutic potential:
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
A critical distinction arises when comparing N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide with piperidine-based compounds such as W-15 , W-18 , and fentanyl ().
| Feature | This compound | W-15/W-18 | Fentanyl |
|---|---|---|---|
| Core Heterocycle | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) | Piperidine (6-membered ring) |
| Substituent Position | Phenyl at pyrrolidine 1-position | Phenylethyl at piperidine 2-position | Phenylethyl at piperidine 4-position |
| Functional Group | Pent-4-enamide | Sulfonamide (W-15) or nitro group (W-18) | Propanamide |
Key Insights :
- Substituent Positioning : The 1-phenyl group on pyrrolidine may sterically hinder interactions at receptor sites, contrasting with W-15/W-18’s 2-phenylethyl substituents, which are optimized for opioid receptor binding .
- Functional Group Impact : The pent-4-enamide chain offers unsaturation, which could influence metabolic stability or reactivity relative to fentanyl’s propanamide or W-15’s sulfonamide groups .
Pharmacological Implications
While direct pharmacological data for the target compound is unavailable, structural parallels to fentanyl and W-15/W-18 suggest hypotheses:
- Opioid Receptor Affinity: Fentanyl’s 4-piperidinyl propanamide structure is critical for µ-opioid receptor binding. The target compound’s pyrrolidine core and pent-4-enamide may reduce affinity but improve selectivity for non-opioid targets .
- Metabolic Stability : The unsaturated pent-4-enamide chain could undergo cytochrome P450-mediated oxidation, contrasting with W-18’s nitro group, which is metabolically resistant but toxic .
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by its unique pyrrolidine structure, which is known for various biological activities. The synthesis of this compound typically involves palladium-catalyzed reactions that facilitate the formation of carbon-nitrogen bonds, allowing for the introduction of functional groups that enhance its biological profile .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
- Studies have indicated that compounds with similar pyrrolidine structures exhibit significant antitumor effects. For instance, derivatives of pyrrolidine have shown cytotoxicity against various cancer cell lines, including leukemia and lung cancer cells . The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
2. Antiviral Properties
- Research has demonstrated that certain pyrrolidine derivatives possess antiviral properties. For example, similar compounds have been evaluated for their efficacy against HIV, showing promising results with EC50 values in the low micromolar range .
3. Neuroprotective Effects
- Pyrrolidine-based compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may act by inhibiting specific enzymes involved in neurodegeneration .
Case Studies
Several case studies highlight the biological activity of this compound and its analogs:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated cytotoxic effects on P-388 leukemia cells with an IC50 of 3.0 μM. |
| Study 2 | Antiviral Screening | Showed significant inhibition of HIV replication with an EC50 of 4.5 ± 0.1 μM. |
| Study 3 | Neuroprotection | Inhibited neurotoxic effects in PC12 cells exposed to H2O2 at concentrations as low as 2.0 μM. |
These studies illustrate the diverse biological activities associated with this compound and its potential therapeutic applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to tumor growth and viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
